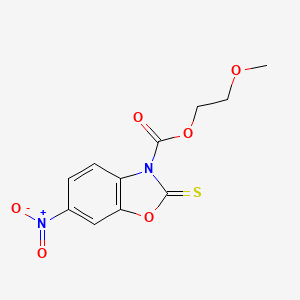
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide
Übersicht
Beschreibung
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide, also known as BZD, is a heterocyclic compound that has been widely studied for its potential therapeutic properties. This compound is structurally similar to thiazolidinediones, a class of drugs used to treat type 2 diabetes, and has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses in the body.
Biochemical and Physiological Effects:
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide for lab experiments is its relatively simple synthesis method and low cost. 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has also been shown to be relatively stable and easy to handle in the laboratory. However, one of the limitations of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide is its low solubility in water, which can make it difficult to administer in vivo. 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide also has relatively low bioavailability, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide. One area of research is the development of more effective formulations of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide as a chemotherapeutic agent for various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide and to identify its molecular targets in the body. Finally, there is a need for more studies on the safety and toxicity of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide in vivo, in order to determine its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide is a heterocyclic compound that has been widely studied for its potential therapeutic properties. It has anti-inflammatory, antioxidant, and anticancer properties, and has been investigated as a potential treatment for various diseases. The synthesis of 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide is relatively simple and low-cost, but its solubility and bioavailability can be limiting factors. Future research on 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide will focus on improving its effectiveness and understanding its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide has also been shown to have anticancer properties, and it has been studied as a potential chemotherapeutic agent for various types of cancer, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-17(4-2)14(19)11-18-15(20)13(22-16(18)21)10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYLKKVIMLJIJY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B3751073.png)
![3-(4-methoxybenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751078.png)
![2-(4-benzyl-1-piperidinyl)-3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3751086.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B3751091.png)



![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3751122.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3751129.png)
![isopropyl 4-[(4-methoxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3751133.png)
![2-(3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B3751135.png)
![5-benzylidene-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751142.png)
![5-(4-chlorobenzylidene)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751144.png)
![5-(4-fluorobenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751154.png)